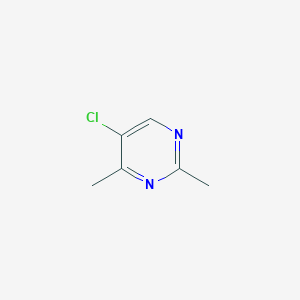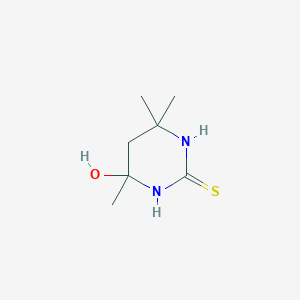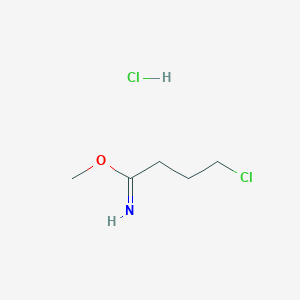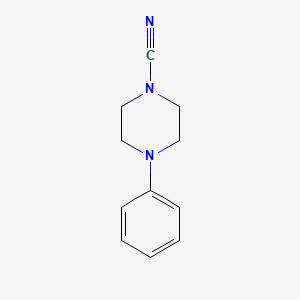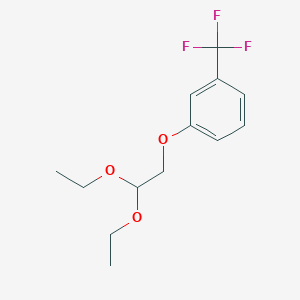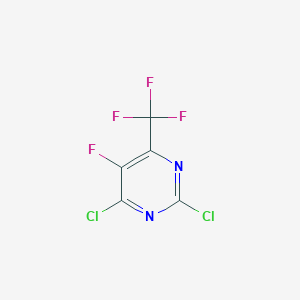
2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine
描述
2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine: is a heterocyclic compound that contains both chlorine and fluorine atoms. It is a derivative of pyrimidine, a six-membered ring structure with nitrogen atoms at positions 1 and 3. The presence of trifluoromethyl and fluoro groups makes this compound particularly interesting due to their significant impact on the compound’s chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine typically involves the use of uracil as a starting material. The process generally includes the following steps:
Chlorination: Uracil is chlorinated to form 2,4-dichloro-5-fluoropyrimidine.
Trifluoromethylation: The chlorinated product is then subjected to trifluoromethylation using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Major Products:
Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be formed, which may have different biological or chemical properties.
科学研究应用
Chemistry: 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit certain metabolic pathways in cancer cells . It is also being studied for its potential use in antiviral and antimicrobial therapies.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its ability to disrupt specific biological pathways in plants and pests makes it an effective component in crop protection products .
作用机制
The mechanism of action of 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. In cancer cells, it acts as an antimetabolite, interfering with DNA synthesis and cell division . The compound’s fluorine atoms enhance its ability to penetrate cell membranes and reach its targets more effectively.
相似化合物的比较
2,4-Dichloro-5-fluoropyrimidine: Shares a similar structure but lacks the trifluoromethyl group.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar but does not have the fluorine atom at position 5.
Uniqueness: The presence of both fluorine and trifluoromethyl groups in 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine enhances its chemical stability and biological activity compared to its analogs. This makes it a more potent compound in various applications, particularly in medicinal chemistry and agrochemicals .
属性
IUPAC Name |
2,4-dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F4N2/c6-3-1(8)2(5(9,10)11)12-4(7)13-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHLUYLTNRVKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539089 | |
| Record name | 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96819-53-3 | |
| Record name | 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



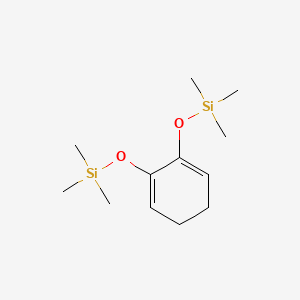
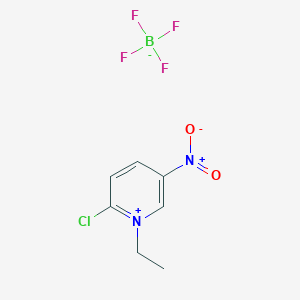
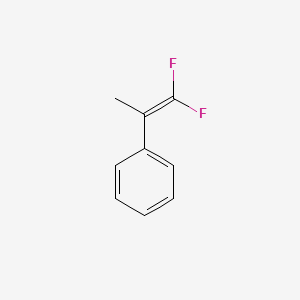
![Trimethyl({[(trimethylsilyl)oxy]sulfonyl}peroxy)silane](/img/structure/B1626481.png)
![1'-Benzyl-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B1626482.png)

![3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene](/img/structure/B1626484.png)
![4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1626485.png)
